molecular formula C17H13N3O3 B10824681 5-methoxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol

5-methoxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol

Cat. No.: B10824681
M. Wt: 307.30 g/mol
InChI Key: NNFVURTYXFYQFZ-UHFFFAOYSA-N
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Description

A3334 is a potent and orally active inhibitor of the protein-protein interaction between CXXC-type zinc finger protein 5 (CXXC5) and Dishevelled (DVL). This compound has shown significant potential in research related to metabolic diseases such as obesity, diabetes, and non-alcoholic steatohepatitis (NASH) induced by high-fat diets and methionine-choline deficient diets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A3334 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in patent literature .

Industrial Production Methods

Industrial production of A3334 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and crystallization for obtaining the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

A3334 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

A3334 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study protein-protein interactions and signal transduction pathways.

    Biology: Investigated for its role in cellular differentiation and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in metabolic diseases such as obesity, diabetes, and NASH.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

A3334 exerts its effects by inhibiting the interaction between CXXC-type zinc finger protein 5 and Dishevelled. This inhibition disrupts the Wnt/β-catenin signaling pathway, which plays a crucial role in cellular differentiation and metabolism. By modulating this pathway, A3334 can influence various biological processes and disease states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A3334 is unique due to its high potency and oral bioavailability, making it a valuable tool for in vivo studies. Its ability to specifically target the CXXC5-DVL interaction sets it apart from other compounds with broader or less specific mechanisms of action .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

5-methoxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol

InChI

InChI=1S/C17H13N3O3/c1-23-9-6-7-13-11(8-9)14(17(21)19-13)16-15(20-22)10-4-2-3-5-12(10)18-16/h2-8,18-19,21H,1H3

InChI Key

NNFVURTYXFYQFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O

Origin of Product

United States

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